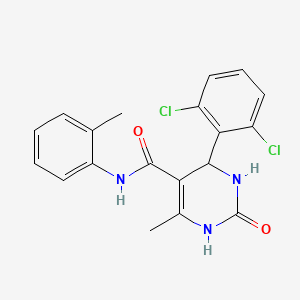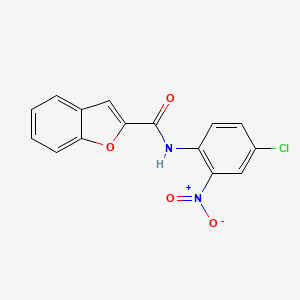![molecular formula C18H15N3O2 B3999598 11-Prop-2-enylspiro[1,2,3-trihydroquinazoline-2,3'-indoline]-4,12-dione](/img/structure/B3999598.png)
11-Prop-2-enylspiro[1,2,3-trihydroquinazoline-2,3'-indoline]-4,12-dione
Overview
Description
11-Prop-2-enylspiro[1,2,3-trihydroquinazoline-2,3’-indoline]-4,12-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a quinazoline and indoline moiety, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Prop-2-enylspiro[1,2,3-trihydroquinazoline-2,3’-indoline]-4,12-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the use of palladium-catalyzed intramolecular amination of ortho-substituted anilines can lead to the formation of the indoline ring . Additionally, the quinazoline moiety can be synthesized through the reaction of anthranilic acid derivatives with isocyanates or other suitable reagents .
Industrial Production Methods
Industrial production of such complex spiro compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of advanced catalytic systems, such as palladium or iridium catalysts, and the implementation of environmentally friendly solvents and reagents . The scalability of these reactions is crucial for industrial applications, and continuous flow chemistry techniques are often employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
11-Prop-2-enylspiro[1,2,3-trihydroquinazoline-2,3’-indoline]-4,12-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can modify the compound’s structure by reducing specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace certain atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cyclization, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction . Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the original compound .
Scientific Research Applications
11-Prop-2-enylspiro[1,2,3-trihydroquinazoline-2,3’-indoline]-4,12-dione has several scientific research applications:
Chemistry: The compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 11-Prop-2-enylspiro[1,2,3-trihydroquinazoline-2,3’-indoline]-4,12-dione involves its interaction with specific molecular targets within biological systems. The compound’s structure allows it to bind to various receptors and enzymes, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro derivatives and indoline-based molecules, such as spirooxindoles and spiro[indoline-3,3’-pyrrolo[2,1-a]isoquinoline] derivatives .
Uniqueness
What sets 11-Prop-2-enylspiro[1,2,3-trihydroquinazoline-2,3’-indoline]-4,12-dione apart is its unique combination of quinazoline and indoline moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1'-prop-2-enylspiro[1,3-dihydroquinazoline-2,3'-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-2-11-21-15-10-6-4-8-13(15)18(17(21)23)19-14-9-5-3-7-12(14)16(22)20-18/h2-10,19H,1,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOXIYDJUNICBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C3(C1=O)NC4=CC=CC=C4C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,3-benzodioxol-5-yl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanol dihydrochloride](/img/structure/B3999520.png)
![4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]norvalinate](/img/structure/B3999522.png)


![2-[1-(4-Methylpiperazin-1-yl)-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione;hydrochloride](/img/structure/B3999538.png)
![2-methyl-1,4-bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B3999539.png)

![Spiro[1,2,3-trihydroquinazoline-2,3'-indoline]-4,12-dione](/img/structure/B3999552.png)


![propyl 3-{[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate](/img/structure/B3999571.png)
![4-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1H-PYRAZOL-5-OL](/img/structure/B3999590.png)
![5-N-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]-2-N,2-N-dimethyl-5,6,7,8-tetrahydroquinazoline-2,5-diamine](/img/structure/B3999601.png)
![4-fluoro-N-[2-(2-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B3999602.png)
